EINECS 233-309-6
Description
EINECS 233-309-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which comprises chemicals marketed in the EU between 1971 and 1981 . As a "phase-in" substance under the REACH regulation (EC 1907/2006), it requires registration with the European Chemicals Agency (ECHA) for legal commercialization in the EU . This analysis focuses on comparative methodologies to evaluate its similarity to analogous compounds, leveraging physicochemical properties, structural fingerprints, and toxicological read-across models.
Properties
CAS No. |
10114-24-6 |
|---|---|
Molecular Formula |
C38H25N6Na3O13S3 |
Molecular Weight |
938.8 g/mol |
IUPAC Name |
trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C38H28N6O13S3.3Na/c1-57-31-5-3-2-4-30(31)42-44-35-33(60(54,55)56)19-23-16-25(10-13-29(23)37(35)46)40-38(47)39-24-9-12-28-22(15-24)18-32(59(51,52)53)34(36(28)45)43-41-26-8-6-21-17-27(58(48,49)50)11-7-20(21)14-26;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
WLJRMSBYKYEWDC-UHFFFAOYSA-K |
SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Other CAS No. |
65186-16-5 83763-84-2 10114-24-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methodological Framework for Compound Comparison
Comparative assessments of EINECS 233-309-6 with analogous compounds rely on three pillars:
Structural Similarity : Measured via the Tanimoto index using PubChem 2D fingerprints, where ≥70% similarity defines analogs .
Physicochemical Property Alignment : Bioavailability-related properties (e.g., log Kow, solubility) are compared against EINECS baselines .
Read-Across Structure-Activity Relationships (RASAR) : Machine learning models extrapolate toxicity data from labeled analogs to unlabeled EINECS compounds .
For example, 1,387 REACH Annex VI chemicals labeled with toxicity data can cover 33,000 EINECS substances, including this compound, by identifying structural analogs .
Structural and Functional Similarity Analysis
Structural Coverage via Atom-Centered Fragments (ACF)
The ACF approach reveals that 82% of bioactive reference compounds (e.g., ERGO project substances) share structural features with EINECS chemicals, though bioactive compounds may deviate due to unique functional groups (e.g., organothiophosphates, nitrobenzenes) .
- Chlorinated alkanes : Shared hydrophobicity (log Kow) and halogenated reactivity .
- Substituted mononitrobenzenes: Similar aromatic nitro groups influencing toxicity profiles .
Functional Analogues
Compounds with overlapping industrial applications (e.g., solvents, plasticizers) may exhibit functional similarity despite structural differences. For instance, this compound could align with:
- Sulfonated pyridinediones : Used in surfactants or pharmaceuticals (e.g., EINECS 226-037-4) .
- N-methylpyridine amides : Common in agrochemical intermediates .
Physicochemical Property Comparison
Figure 7 from the ERGO project illustrates that physicochemical properties (e.g., log Kow, molecular weight) of EINECS compounds cluster within defined ranges, enabling rapid analog identification . Key findings:
- Bioavailability : 28 ERGO reference substances cover 56,703 EINECS compounds in bioavailability-related property space .
- Outliers : Compounds with extreme hydrophobicity or polarity may lack analogs, necessitating bespoke testing .
For this compound, analogs with log Kow values within ±1.5 units and molecular weights ±50 g/mol are prioritized for read-across .
Toxicological and Regulatory Implications
Toxicity Prediction via QSAR Models
Validated QSAR models predict acute toxicity for 0.7% of EINECS substances, including chlorinated alkanes and nitrobenzenes, with accuracies >85% . This compound’s analogs could be prioritized for testing if predicted to disrupt molecular pathways (e.g., endocrine disruption) .
Regulatory Compliance
Under REACH, this compound must comply with registration deadlines based on production volume and hazard classification. Analog data can fulfill data gaps, reducing animal testing .
Data Tables and Research Findings
Table 1: Structural and Functional Analogues of this compound
Table 2: RASAR Coverage Metrics for this compound Analogs
| Metric | Value | Source |
|---|---|---|
| Tanimoto similarity threshold | ≥70% | |
| Labeled analogs required | 1,387 | |
| Coverage of EINECS space | >85% |
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